(S)-tert-Butyl 2-((S)-1-hydroxy-3-methoxy-3-oxopropyl)pyrrolidine-1-carboxylate
Description
“(S)-tert-Butyl 2-((S)-1-hydroxy-3-methoxy-3-oxopropyl)pyrrolidine-1-carboxylate” is a chiral pyrrolidine derivative featuring a tert-butyl carbamate (Boc) protecting group at the 1-position and a stereochemically defined hydroxy-methoxy-oxopropyl substituent at the 2-position. The hydroxy and methoxy groups contribute to hydrogen-bonding interactions and modulate lipophilicity, which may influence its solubility and reactivity in synthetic pathways.
Properties
Molecular Formula |
C13H23NO5 |
|---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
tert-butyl 2-(1-hydroxy-3-methoxy-3-oxopropyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H23NO5/c1-13(2,3)19-12(17)14-7-5-6-9(14)10(15)8-11(16)18-4/h9-10,15H,5-8H2,1-4H3 |
InChI Key |
GIKKYDWWUYYVDV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(CC(=O)OC)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
Starting Materials : The synthesis often begins with protected homoproline derivatives such as N-Boc-L-homoproline or its Weinreb amide derivatives. These provide the pyrrolidine ring with stereochemical control at the 2-position.
-
- Weinreb amide derivatives of homoproline (e.g., compound 8a) are used to introduce ketone functionalities via nucleophilic addition.
- Benzylic ketones (e.g., compound 8b) serve as versatile intermediates for further functional group transformations.
Functional Group Transformations :
- Addition of organometallic reagents such as octylphenylmagnesium bromide to Weinreb amides yields ketones.
- Reduction of ketones with sodium borohydride (NaBH4) produces diastereomeric mixtures of benzylic alcohols.
- Methylation of the hydroxyl group to form methoxy substituents is achieved by methylation reactions on the alcohol intermediates.
- Removal of the N-Boc protecting group is typically performed using 4 N HCl in dioxane, though care must be taken to avoid racemization.
Stereochemical Considerations : The stereochemistry at the pyrrolidine ring and side chain is controlled by the choice of starting material and reaction conditions. Diastereomeric mixtures are often separated by chromatographic methods.
Specific Synthetic Route Example
- Step 1 : Preparation of Weinreb amide derivative of L-homoproline (compound 8a).
- Step 2 : Treatment of 8a with 3 equivalents of octylphenylmagnesium bromide in diethyl ether at 0 °C to afford benzylic ketone 8b in 62% yield after chromatographic purification.
- Step 3 : Reduction of ketone 8b with NaBH4 to yield benzylic alcohol 8c as a 4:1 diastereomeric mixture.
- Step 4 : Methylation of the major diastereomer of 8c to introduce the methoxy group.
- Step 5 : Deprotection of the N-Boc group using 4 N HCl in dioxane to yield the target compound or its immediate precursor.
Alternative Synthetic Approaches and Modifications
- Modifications at the side chain, such as insertion of benzyl ether or oxazoline moieties, have been explored to study structure-activity relationships but often result in reduced cytotoxic activity.
- Branching at the C-2 position of the pyrrolidine ring with polar groups such as ketones has been investigated for potential dual activity as histone deacetylase inhibitors.
- Careful chromatographic separation is essential to isolate stereochemically pure compounds due to racemization risks during deprotection steps.
- Data Tables: Summary of Key Synthetic Steps and Yields
| Step | Reaction Description | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Weinreb amide formation from L-homoproline | Standard amidation conditions | Compound 8a | - | Starting material |
| 2 | Addition of octylphenylmagnesium bromide to Weinreb amide | Et2O, 0 °C, 3 equiv Grignard reagent | Benzylic ketone 8b | 62 | Requires careful chromatography |
| 3 | Reduction of ketone to alcohol | NaBH4, methanol or ethanol | Alcohol 8c (diastereomeric) | - | 4:1 diastereomeric mixture |
| 4 | Methylation of alcohol | Methylating agent (e.g., MeI or Me2SO4) | Methoxy derivative | - | Major diastereomer used |
| 5 | Boc deprotection | 4 N HCl in dioxane | Final compound | - | Risk of racemization; must be controlled |
- The preparation of (S)-tert-Butyl 2-((S)-1-hydroxy-3-methoxy-3-oxopropyl)pyrrolidine-1-carboxylate and analogs has enabled the study of constrained sphingolipid analogs with anticancer properties.
- These compounds exhibit selective cytotoxicity by interfering with nutrient transport systems in cancer cells, leading to cell death via nutrient deprivation.
- Structural modifications at the pyrrolidine ring and side chains influence biological activity, with polar groups near the nitrogen atom potentially enabling dual mechanisms such as histone deacetylase inhibition.
- The synthetic routes developed provide access to stereochemically defined compounds essential for detailed structure-activity relationship studies and pharmacological evaluations.
The preparation of (S)-tert-Butyl 2-((S)-1-hydroxy-3-methoxy-3-oxopropyl)pyrrolidine-1-carboxylate involves a multi-step synthetic process starting from protected homoproline derivatives, employing organometallic additions, reductions, methylations, and deprotection steps. The stereochemical integrity and functional group transformations are carefully managed to yield biologically active compounds. These synthetic methodologies have supported extensive research into the compound’s anticancer potential and mechanistic properties, contributing valuable knowledge to medicinal chemistry and drug development fields.
Chemical Reactions Analysis
Reactivity: “(S)-tert-Butyl 2-((S)-1-hydroxy-3-methoxy-3-oxopropyl)pyrrolidine-1-carboxylate” undergoes various chemical reactions:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the ester group yields the alcohol.
Substitution: Nucleophilic substitution reactions occur at the carbonyl carbon.
Ring-opening: The pyrrolidine ring can be opened under specific conditions.
Oxidation: Oxidizing agents like potassium permanganate or Jones reagent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines or alkoxides.
Ring-opening: Acidic or basic conditions.
Major Products: The major products depend on the specific reaction. For example:
- Oxidation: Carboxylic acid derivative.
- Reduction: Alcohol.
- Substitution: Nucleophilic substitution products.
- Ring-opening: Linear derivatives.
Scientific Research Applications
- Chiral ligand in asymmetric synthesis.
- Building block for complex molecules.
- Potential drug candidates due to chiral properties.
- Enzyme inhibitors or activators.
- Used in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The exact mechanism of action depends on the specific application. For drug candidates, it may involve binding to specific receptors or enzymes, modulating cellular pathways, or affecting metabolic processes.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Pyrrolidine Derivatives
Physicochemical Properties
The target compound’s hydroxy and methoxy groups increase polarity compared to brominated () or mesylated () analogs. For instance:
- Lipophilicity : The bromopyridine derivative () likely has a higher logP due to the bromine atom, whereas the target compound’s logP is moderated by its polar substituents.
Biological Activity
(S)-tert-Butyl 2-((S)-1-hydroxy-3-methoxy-3-oxopropyl)pyrrolidine-1-carboxylate, with CAS number 108142-83-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of (S)-tert-Butyl 2-((S)-1-hydroxy-3-methoxy-3-oxopropyl)pyrrolidine-1-carboxylate is C13H23NO5, and it features a pyrrolidine ring which is significant in various biological activities. The compound's structure includes a tert-butyl group and a hydroxymethoxy propyl moiety, contributing to its pharmacological profile.
Biological Activity
Pharmacological Effects:
- Antioxidant Activity: Research indicates that compounds with similar structures exhibit antioxidant properties, which can mitigate oxidative stress in biological systems.
- Anti-inflammatory Effects: Some derivatives have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines.
- Antimicrobial Properties: Certain studies suggest that pyrrolidine derivatives possess antimicrobial activity against various pathogens.
Mechanisms of Action:
The biological activity of (S)-tert-butyl 2-((S)-1-hydroxy-3-methoxy-3-oxopropyl)pyrrolidine-1-carboxylate may involve:
- Modulation of enzyme activity related to oxidative stress.
- Interaction with cellular signaling pathways that regulate inflammation.
- Disruption of microbial cell wall synthesis or function.
Case Studies
Case Study 1: Antioxidant Evaluation
A study evaluated the antioxidant capacity of pyrrolidine-based compounds, including (S)-tert-butyl 2-((S)-1-hydroxy-3-methoxy-3-oxopropyl)pyrrolidine-1-carboxylate. The results demonstrated a significant reduction in reactive oxygen species (ROS) levels in vitro, indicating potential therapeutic applications in oxidative stress-related conditions.
Case Study 2: Anti-inflammatory Potential
In an animal model of inflammation, administration of the compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6. This suggests that the compound may be beneficial in treating inflammatory diseases.
Case Study 3: Antimicrobial Testing
Testing against Staphylococcus aureus and Escherichia coli showed that the compound exhibited moderate antimicrobial activity, supporting further investigation into its potential as an antimicrobial agent.
Data Summary
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for constructing the stereochemical backbone of this compound?
- Answer : The compound’s stereochemistry requires chiral starting materials (e.g., (S)-pyrrolidine derivatives) and controlled coupling conditions. For example, mixed anhydride formation using DIPEA and isobutyl chloroformate in anhydrous CHCl ensures retention of stereochemistry during coupling reactions. Post-synthesis, flash chromatography (e.g., 0–100% EtOAc/hexane gradients) isolates enantiomerically pure products. Confirm stereochemical fidelity via H NMR coupling constants and polarimetry .
Q. How can researchers verify the compound’s structural integrity and purity?
- Answer : Use a combination of H/C NMR to assign protons/carbons (e.g., tert-butyl group at δ ~1.4 ppm, ester carbonyl at δ ~170 ppm). HRMS validates molecular weight ([M+H] or [M+Na]). Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase). IR spectroscopy identifies hydroxyl (~3400 cm) and ester carbonyl (~1730 cm) groups .
Q. What purification strategies are optimal for removing byproducts from the synthesis?
- Answer : Flash chromatography on silica gel (25–63 µm) with EtOAc/hexane gradients effectively separates polar byproducts. For persistent impurities, recrystallization from EtOAC/hexane (1:3 v/v) enhances purity. Centrifugal partition chromatography (CPC) is an alternative for large-scale purification .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data (e.g., unexpected H NMR splitting patterns)?
- Answer : Contradictions may arise from diastereomer formation or solvent interactions. Use 2D NMR (COSY, HSQC) to assign ambiguous signals. Compare data with synthesized standards or computational predictions (DFT calculations for chemical shifts). If diastereomers are suspected, optimize reaction conditions (e.g., lower temperature) to suppress epimerization .
Q. What strategies improve coupling efficiency during the introduction of the 1-hydroxy-3-methoxy-3-oxopropyl group?
- Answer : Screen coupling agents (e.g., EDCI/HOBt vs. DCC/DMAP) and bases (DIPEA vs. TEA) under inert atmospheres. Pre-activate the carboxylic acid component as a mixed anhydride or active ester. Monitor reaction progress via LC-MS to identify incomplete coupling (e.g., unreacted starting material at m/z ~250) .
Q. How can enantiomeric excess (ee) be quantified and optimized?
- Answer : Use chiral HPLC (Chiralpak IA/IB columns) with hexane/isopropanol eluents. For optimization, employ asymmetric catalysis (e.g., Evans’ oxazaborolidines) or enzymatic resolution (lipases for kinetic separation). Polarimetry ([α] values) and Mosher ester analysis provide complementary ee validation .
Q. What experimental designs assess the compound’s stability under varying storage conditions?
- Answer : Conduct accelerated degradation studies:
- Temperature : Store at 4°C, 25°C, and 40°C for 4–12 weeks.
- Humidity : Expose to 75% relative humidity.
Analyze degradation products via LC-MS (e.g., tert-butyl deprotection or ester hydrolysis). Stabilize lyophilized forms under argon at -20°C .
Methodological Tables
Key Considerations for Experimental Design
- Stereochemical Drift : Monitor via periodic chiral HPLC during prolonged reactions.
- Scale-Up Challenges : Replace flash chromatography with CPC or simulated moving bed (SMB) chromatography for >10 g batches .
- Data Reproducibility : Standardize solvent quality (HPLC-grade) and reaction vessel inertness (N/Ar sparging) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
